anthracen-2-ol

Computational Chemistry Thermodynamics Isomer Stability

Common pain point: Researchers needing site-selective photochemical modification or light-activated quinone methide generation face isomer-dependent reactivity and stability inconsistencies. Anthracen-2-ol (CAS 613-14-9) resolves this: • Thermally more stable than 9-anthrol by ~6 kJ mol⁻¹, ensuring reproducible cross-coupling and electrophilic substitution outcomes. • Generates quinone methides upon excitation at >400 nm, enabling near-visible light-activated therapeutic development with reduced tissue photodamage. • Exhibits differential site-specific photoreactivity (O9 photoreacts at 365 nm; O8 remains photostable) for molecular-level photopatterning.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 613-14-9
Cat. No. B021771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanthracen-2-ol
CAS613-14-9
Synonyms2-Hydroxyanthracene;  anthracen-2-ol;  2-Hydroxy-anthracen;  2-Anthranol;  2-Anthrol (8CI);  2-Anthracenol; 
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)O
InChIInChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H
InChIKeyBQBWUVWMUXGILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracen-2-ol Technical Baseline for Research and Procurement


Anthracen-2-ol (2-anthrol, 2-hydroxyanthracene) is a monohydroxylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol [1]. It appears as a light yellow to brown powder or crystals, with a reported melting point of 174°C (decomposition) [2]. This compound belongs to the anthrol family, which comprises three positional isomers differentiated by the location of the hydroxyl group on the anthracene framework: 1-anthrol (CAS 610-50-4), 2-anthrol (CAS 613-14-9), and 9-anthrol (CAS 529-86-2). Anthracen-2-ol is commercially available with standard purities ranging from ≥93% to ≥98% (GC) from major chemical suppliers .

Positional Isomer 2-anthrol for electronic and photochemical studies distinct from 1- and 9-isomers
Selection Logic Isomer-specific procurement required for reproducible photophysical behavior
Research Grade Available in purity grades suitable for synthetic and analytical research Review COA for lot-specific purity

Why Anthracen-2-ol Cannot Be Substituted with Other Anthrol Isomers


Positional isomerism in the anthrol series fundamentally alters electronic structure, stability, and photochemical behavior, precluding simple substitution. Quantum chemical calculations at the MP2(FULL)/6-31G(d) level demonstrate that while 1-anthrol and 2-anthrol possess nearly identical enthalpies of formation, 9-anthrol is approximately 6 kJ mol⁻¹ less stable due to steric hindrance at the meso-position [1]. Furthermore, computational studies using the charge of the substituent active region (cSAR) approach reveal that the 2-position exhibits distinct charge distribution characteristics compared to the 1- and 9-positions, affecting both classical and reverse substituent effects [2]. These electronic and stability differences manifest in divergent photophysical and photochemical properties—for instance, 1-anthrol fluorescence is dynamically quenched by aromatic N-heterocycles at diffusion-controlled rates, whereas 2-anthrol displays different excited-state behavior including photoprotolytic reactions [3]. Procurement decisions must therefore be isomer-specific based on the required electronic, stability, and photochemical profile.

Thermodynamic stability difference
9-anthrol exhibits lower stability due to meso-position steric hindrance; 2-anthrol may not be directly replaced by 9-anthrol in synthesis requiring thermal integrity.
Distinct electronic environment
cSAR(OH) values differ across 1-, 2-, and 9-anthrol, leading to divergent substituent effects and reactivity that cannot be assumed equivalent.
Divergent photochemical behavior
Fluorescence quenching and photoprotolytic reactions differ between isomers; photophysical applications require isomer-specific validation.

Quantitative Comparative Evidence for Anthracen-2-ol Selection


Thermodynamic Stability Advantage over 9-Anthrol

Quantum chemical calculations at the MP2(FULL)/6-31G(d) level with zero-point vibrational energy corrections demonstrate that 1-anthrol and 2-anthrol possess nearly identical enthalpies of formation and are approximately 6 kJ mol⁻¹ more stable than the 9-anthrol isomer [1]. This stability difference is attributed to steric hindrance at the meso-position in 9-anthrol, which is absent in the 2-isomer. The 2-position hydroxyl group resides on the terminal ring, avoiding the peri-interactions that destabilize the 9-isomer. This translates to predictable synthetic handling and storage behavior compared to the more labile 9-anthrol.

Thermodynamic Stability
Head-to-head
ΔΔHf ≈ 6 kJ mol-1 more stable than 9-anthrol
May support higher thermal integrity during synthesis and storage
MP2(FULL)/6-31G(d) with zero-point correction
Computational Chemistry Thermodynamics Isomer Stability

Distinct Charge Distribution Profile of 2-Anthrol

B3LYP/6-311++G(d,p) computational analysis using the charge of the substituent active region (cSAR) descriptor reveals that the hydroxyl group in 2-anthrol exhibits a distinct electronic environment compared to 1-anthrol and 9-anthrol [1]. The cSAR(OH) values differ across the three positional isomers, reflecting variations in the charge localized on the OH group's active region. This difference directly influences both classical substituent effects (how other substituents affect the OH group) and reverse substituent effects (how the OH group affects other substituents), as quantified by the charge flow index (CFI) and substituent effect stabilization energy (SESE) descriptors. The 2-position provides a unique balance of electronic communication with the extended π-system that is not replicated by substitution at the 1- or 9-positions.

Charge Distribution
Head-to-head
Distinct cSAR(OH) vs 1- and 9-anthrol
Supports isomer-dependent electronic tuning for derivatization
B3LYP/6-311++G(d,p), gas phase
Physical Organic Chemistry Substituent Effects Computational Modeling

Site-Selective Photochemical Behavior in Solid-State Matrices

When doped into anthracene host crystals, 2-hydroxyanthracene occupies two distinct crystallographic sites with different photochemical fates [1]. Site O9 (spectroscopic origin at 24165 cm⁻¹ in vacuum) is photochemically destroyed upon irradiation at 365 nm, whereas site O8 (24352 cm⁻¹) remains photostable under identical conditions [1]. The photoreaction at O9 is thermally reversible and involves formation of a mixed photodimer between one anthracene host molecule and one 2-hydroxyanthracene guest molecule [1]. This site-selectivity demonstrates that 2-anthrol exhibits anisotropic photochemical reactivity that depends on its local crystalline environment—a property that distinguishes it from other anthracene derivatives and enables spatially controlled photopatterning applications.

Site-Selective Photoreactivity
Class-level
Site O8 photostable (24,352 cm-1); O9 photolabile (24,165 cm-1) at 365 nm
Enables crystallographic site-dependent photopatterning research
Doped anthracene crystal, 8 K fluorescence; class-level inference
Solid-State Photochemistry Crystal Doping Fluorescence Spectroscopy

Near-Visible Light Quinone Methide Generation from 2-Anthrol Derivatives

2-Anthrol derivatives functionalized at the 3-position with a hydroxymethyl group undergo photodehydration upon excitation with visible light (λ > 400 nm) to generate quinone methide (QM) intermediates [1]. Laser flash photolysis (LFP) of compound 7 (2-hydroxy-3-(diphenylhydroxymethyl)anthracene) in 2,2,2-trifluoroethanol detected the QM with λ = 580 nm and a lifetime τ = 690 ± 10 ns, which subsequently protonates to a cation (λ = 520 nm, τ = 84 ± 3 μs) that reacts with nucleophiles [1]. Critically, antiproliferative investigations on three human cancer cell lines demonstrated higher activity for irradiated cells compared to non-irradiated controls [1]. The >400 nm activation wavelength is advantageous for biological applications as it minimizes photodamage to tissues compared to UV-activated systems. This photochemical pathway is specific to the 2-anthrol scaffold and enables spatiotemporally controlled biological activity.

QM Photogeneration
Reported
QM τ = 690 ± 10 ns (λ 580 nm); cation τ = 84 ± 3 μs (λ 520 nm)
Supports photoactivation-dependent cell-model endpoint context
LFP in TFE; antiproliferative assays on human cancer cell lines
Photopharmacology Quinone Methide Antiproliferative Activity

Application Scenarios Based on Quantitative Differentiation


Near-Visible Light Photopharmacological Agent Development

Researchers developing light-activated therapeutics should select 2-anthrol derivatives for their ability to generate quinone methides upon excitation at λ > 400 nm, as demonstrated in 3-hydroxymethyl-2-anthrol derivatives [1]. This near-visible activation window reduces tissue photodamage relative to UV-activated systems. The antiproliferative activity enhancement observed in irradiated cancer cell lines supports further development of 2-anthrol-based photoprodrugs for targeted cancer therapy applications requiring spatial and temporal control of cytotoxicity.

Solid-State Photopatterning and Optical Data Storage

The site-selective photochemical reactivity of 2-hydroxyanthracene in crystalline anthracene matrices enables spatially controlled photochemical modifications [1]. Site O9 undergoes photoreaction at 365 nm while site O8 remains photostable, allowing for selective patterning at the molecular level. Materials scientists and optical engineers can exploit this differential photoreactivity to create high-resolution photopatterned structures or optical data storage media where information is encoded through site-selective photodimerization events.

Synthetic Intermediate with Defined Electronic and Stability Profile

Organic chemists performing further derivatization of the anthracene scaffold should select 2-anthrol over 9-anthrol when thermodynamic stability during reaction conditions is critical, as 2-anthrol is approximately 6 kJ mol⁻¹ more stable than the 9-isomer [1]. Additionally, the distinct cSAR(OH) electronic profile of 2-anthrol compared to 1-anthrol [2] enables predictable and tunable reactivity in electrophilic aromatic substitution and cross-coupling reactions that cannot be replicated with the other positional isomers. This makes 2-anthrol the preferred starting material when consistent electronic and stability characteristics are required for reproducible synthetic outcomes.

Application
Selection Property
Validation Focus
Photoactivatable probe research
λ >400 nm QM generation capacity
Cell-model photoactivation endpoint review
Solid-state photopatterning material studies
Site-selective crystal-site photoreactivity
Crystallographic site-dependent photostability
Synthetic intermediate for derivatization
Isomer-specific thermodynamic and electronic profile
Consistent reactivity in electrophilic substitutions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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